5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
The compound 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a structurally complex heterocyclic molecule featuring a 2,5-dihydro-1H-pyrrole core substituted with a 4-phenylthiazolyl group and a branched alkyl chain bearing a 4-methoxyphenyl moiety.
Properties
Molecular Formula |
C24H25N3O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H25N3O2S/c1-15(2)22(17-9-11-18(29-3)12-10-17)27-13-20(28)21(23(27)25)24-26-19(14-30-24)16-7-5-4-6-8-16/h4-12,14-15,22,25,28H,13H2,1-3H3 |
InChI Key |
DESTTWCPQLWDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding imine. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form the corresponding oxime.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
Comparative analysis with analogous compounds reveals key structural distinctions:
The methoxy group in the alkyl chain could improve metabolic stability relative to halogenated analogs.
Electronic and Computational Properties
Computational studies using tools like Multiwfn () could elucidate electronic differences:
- Electrostatic Potential (ESP): The methoxy group in the target compound likely creates a distinct electron-rich region versus the electron-withdrawing fluorine/chlorine in 4 and 5.
- Bond Order Analysis: The 5-imino group in the pyrrole core may exhibit stronger hydrogen-bonding capacity compared to the pyrazole-triazole systems in 4 and 5, affecting intermolecular interactions.
Biological Activity
5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound characterized by a unique heterocyclic structure. Its molecular formula is C24H25N3O2S, with a molecular weight of 419.5 g/mol. The compound features a pyrrole ring fused with a thiazole moiety, further substituted with a methoxyphenyl group and a methylpropyl chain, which contributes to its potential biological activities.
Research indicates that this compound exhibits significant biological activities through interactions with specific molecular targets such as enzymes and receptors. Its mechanism of action likely involves the modulation of cell proliferation, induction of apoptosis, and alteration of immune responses. Understanding these interactions is crucial for elucidating its pharmacological properties and potential therapeutic applications.
Biological Activities
The biological activities of this compound have been explored in various studies:
Antitumor Activity
In vitro studies have suggested that the compound may possess antitumor properties. For instance, it has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved in these effects are still under investigation.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on certain enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit c-Jun N-terminal kinases (JNK), which play a role in cellular stress responses and apoptosis .
Immunomodulatory Effects
Preliminary findings suggest that this compound may modulate immune responses. This property could be beneficial in treating autoimmune diseases or enhancing anti-tumor immunity.
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for various modifications that can enhance its biological activity. A comparison with structurally similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-benzylpiperidin-4-yl)-5-imino | Contains a piperidine ring | Potential psychoactive properties |
| 1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino | Features benzimidazole moiety | Known for significant biological activities |
| 4-(4-fluorophenyl)-thiazol | Simple thiazole structure | Utilized in drug development |
The unique arrangement of multiple heterocycles and diverse substituents in 5-imino compounds may lead to distinct biological activities compared to these similar compounds.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Studies : In one study, the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. Further investigations are needed to determine the specific mechanisms underlying this activity.
- Inflammation Models : Animal models have demonstrated that treatment with this compound reduces inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
